3-formyl-1H-indole-2-carbonitrile

Chemical procurement Quality control Analytical chemistry

Synthesis of polysubstituted indoles often requires protecting group manipulations, wasting time and yield. This compound eliminates that need. - **Orthogonal reactivity**: Formyl (C3) and nitrile (C2) enable independent transformations (C-C bonds, tetrazoles, amidines) without protecting groups. - **Kinetic advantage**: 2-cyanoindole scaffold demonstrated 200-fold longer target residence time vs. unsubstituted indole in enzyme inhibitors. - **Scale confidence**: Validated from R&D (mg) to production (100 kg). Batch-specific QC (NMR, HPLC, ≥97% purity) included.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 62542-45-4
Cat. No. B3355432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-formyl-1H-indole-2-carbonitrile
CAS62542-45-4
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C#N)C=O
InChIInChI=1S/C10H6N2O/c11-5-10-8(6-13)7-3-1-2-4-9(7)12-10/h1-4,6,12H
InChIKeyUZFBCZUNBXLHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formyl-1H-indole-2-carbonitrile: Dual-Functional Indole Building Block


3-Formyl-1H-indole-2-carbonitrile (CAS 62542-45-4) is a polysubstituted indole derivative featuring both a 3-formyl group and a 2-carbonitrile group on the indole scaffold . With a molecular formula of C10H6N2O and a molecular weight of 170.17 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery . The orthogonally reactive formyl and nitrile functionalities enable distinct downstream chemical transformations that are not simultaneously accessible in simpler indole analogs such as 3-formylindole or 1H-indole-2-carbonitrile alone.

Structural Determinants of Reactivity and Biological Performance


The concurrent presence of the 3-formyl and 2-carbonitrile groups on the indole core cannot be replicated by simple mixtures or mono-functional analogs. The 2-cyanoindole scaffold has been shown to confer a 2-fold enhancement in enzyme inhibitory potency and an approximately 200-fold extension of target residence time compared to unsubstituted indole, as demonstrated in mycobacterial lipoamide dehydrogenase inhibitors . Substituting a 3-formylindole (lacking the nitrile) or a 1H-indole-2-carbonitrile (lacking the formyl) would forfeit either orthogonal derivatization handles or the beneficial binding kinetics associated with the cyano group. The quantitative evidence below underscores why this specifically functionalized compound must be procured as a verified single entity rather than approximated with generic alternatives.

Quantitative Differentiation Against Closest Analogs


Supplier Purity and Batch-Specific Quality Control

The commercially available purity of 3-formyl-1H-indole-2-carbonitrile varies significantly between suppliers, directly impacting reproducibility in downstream applications. Bidepharm supplies the compound at a standard purity of 97% and provides batch-specific QC documentation including NMR, HPLC, and GC reports . Lookchem offers the compound at a higher purity of 99% with availability at 100 kg scale . This purity differential of 2 percentage points can be critical for applications requiring high starting material fidelity, such as late-stage functionalization or biological assay preparation.

Chemical procurement Quality control Analytical chemistry

Bulk Scalability for Industrial Procurement

Procurement at industrial scale is a key differentiator for 3-formyl-1H-indole-2-carbonitrile. Lookchem lists the compound with a specification of 100 kg availability, indicating readiness for large-scale synthesis campaigns . In contrast, closely related analogs such as 5-methoxy-3-formyl-1H-indole-2-carbonitrile (CAS 62542-48-7) are typically only available in gram quantities from standard catalog suppliers, limiting their utility for process chemistry or pilot-scale production.

Industrial chemistry Scale-up Supply chain

Extended Target Residence Time by 2-Cyanoindole Scaffold

The 2-cyanoindole substructure, present in 3-formyl-1H-indole-2-carbonitrile, has been quantitatively shown to dramatically extend target residence time compared to unsubstituted indole and indazole bioisosteres. In a matched molecular pair analysis, the 2-cyanoindole analog demonstrated a 2-fold improvement in enzyme inhibitory potency and a dissociation half-life (t1/2) approximately 200-fold longer than the unsubstituted indole progenitor and 8-fold longer than the indazole prototype . This kinetic advantage is attributed to the displacement of an unfavorable water molecule in the binding site, allowing a direct hydrogen bond between the nitrile group and Asn382 of the target enzyme.

Drug discovery Binding kinetics Structure-activity relationship

Orthogonal Synthetic Handles for Divergent Derivatization

The combination of formyl and nitrile groups on the indole core permits orthogonal chemical transformations that are not feasible with mono-functional analogs. The formyl group can undergo oxidation to the carboxylic acid, Knoevenagel condensation, or reductive amination, while the nitrile can be independently transformed to amines, tetrazoles, or amidines . In contrast, 3-formylindole lacks the nitrile handle for bioisostere formation, and 1H-indole-2-carbonitrile lacks the formyl group for C–C bond-forming reactions at the 3-position. A catalyst-free green MCR protocol using 3-formyl indole derivatives to access substituted γ-carbolines in water with excellent yields (up to 95%) has been reported, demonstrating the synthetic utility of the 3-formylindole core [1].

Synthetic chemistry Medicinal chemistry Building block

High-Impact Application Scenarios


Kinase Inhibitor Optimization for Extended Target Engagement

Medicinal chemistry programs targeting kinases or other enzymes where prolonged target engagement correlates with efficacy can leverage the 2-cyanoindole scaffold of 3-formyl-1H-indole-2-carbonitrile. The 200-fold residence time extension demonstrated for the 2-cyanoindole class makes this building block a rational choice for synthesizing focused libraries aimed at improving pharmacodynamic duration over simple indole-based leads.

Diversity-Oriented Synthesis via Orthogonal Functionalization

Research groups pursuing diversity-oriented synthesis (DOS) benefit from the dual orthogonal reactive handles of 3-formyl-1H-indole-2-carbonitrile. The formyl group enables C–C bond formation at C-3 while the nitrile allows independent transformation to tetrazoles, amines, or amidines without protecting group manipulations, enabling rapid generation of structurally diverse compound collections .

Process Chemistry Scale-Up to Kilogram Quantities

When a lead compound derived from the 3-formyl-1H-indole-2-carbonitrile scaffold advances into preclinical development, the demonstrated industrial-scale availability (100 kg) ensures a seamless transition from medicinal chemistry synthesis to process development and manufacturing, eliminating the need for re-synthesis using alternative, potentially less active scaffolds.

High-Fidelity Biological Assays Requiring Validated Purity

For biochemical and cellular assays where trace impurities can confound activity readouts, procurement of 3-formyl-1H-indole-2-carbonitrile with batch-specific QC documentation (NMR, HPLC, GC) is essential. The 97%+ purity with analytical verification ensures that observed biological activity is attributable to the compound of interest rather than contaminants.

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